Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol is a complex organic compound that features a cyclopropyl group, a tetrahydronaphthalenyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Attachment of the tetrahydronaphthalenyl group: This step involves the reaction of the cyclopropyl intermediate with a tetrahydronaphthalenyl amine derivative under suitable conditions.
Introduction of the phenyl group: The final step involves the coupling of the intermediate with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares the tetrahydronaphthalenyl group but lacks the cyclopropyl and phenyl groups.
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid: This compound has a similar tetrahydronaphthalenyl group but differs in the presence of a propanoic acid moiety.
Uniqueness
Phenyl(1-(((1,2,3,4-tetrahydronaphthalen-2-yl)amino)methyl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl group, a tetrahydronaphthalenyl group, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C21H25NO |
---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
phenyl-[1-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C21H25NO/c23-20(17-7-2-1-3-8-17)21(12-13-21)15-22-19-11-10-16-6-4-5-9-18(16)14-19/h1-9,19-20,22-23H,10-15H2 |
InChI-Schlüssel |
QXBYARKTSBAARM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1NCC3(CC3)C(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.